molecular formula C18H16ClN3O3 B5704301 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

Cat. No. B5704301
M. Wt: 357.8 g/mol
InChI Key: UCEBJULQNZFNFP-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity through the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes, while its anti-inflammatory and anticonvulsant properties may be attributed to its modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation is that the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the research of 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as infectious diseases and neurological disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and pharmacokinetic properties, which could help in the development of more effective and safe drugs based on this compound.

Synthesis Methods

The synthesis of 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine and N-methylbenzamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been found to possess antimicrobial, anti-inflammatory, and anticonvulsant properties.

properties

IUPAC Name

3-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-22(18(23)13-4-3-5-14(19)10-13)11-16-20-17(21-25-16)12-6-8-15(24-2)9-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEBJULQNZFNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

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